6-Chloro-2,3-bis(4-methylphenyl)quinoxaline
Overview
Description
6-Chloro-2,3-bis(4-methylphenyl)quinoxaline is an organic compound with the molecular formula C22H17ClN2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-bis(4-methylphenyl)quinoxaline typically involves the condensation of 6-chloroquinoxaline with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-bis(4-methylphenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydroquinoxaline derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline derivatives with additional functional groups.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxalines with various functional groups.
Scientific Research Applications
6-Chloro-2,3-bis(4-methylphenyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-bis(4-methylphenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with key enzymes and signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(2,4,6-trimethylphenyl)quinoxaline
- 2,3-Diphenylquinoxaline
- 6-Chloro-2,3-diphenylquinoxaline
Uniqueness
6-Chloro-2,3-bis(4-methylphenyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the two 4-methylphenyl groups enhances its reactivity and potential biological activity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
6-chloro-2,3-bis(4-methylphenyl)quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)25-20-13-18(23)11-12-19(20)24-21/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMAGJCTKTIGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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